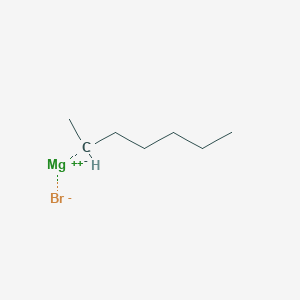

(1-Methylhexyl)magnesium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;heptane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h3H,4-7H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARVDRUSTGZXBV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[CH-]C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Preparation of Secondary Grignard Reagents from 2-Bromoheptane

Introduction: The Enduring Significance of Grignard Reagents

First discovered by Victor Grignard in 1900, organomagnesium halides, or Grignard reagents, have become one of the most indispensable tools in the arsenal of synthetic organic chemists.[1][2] Their remarkable ability to form new carbon-carbon bonds with a wide variety of electrophiles, particularly carbonyl compounds, has cemented their status as a cornerstone of organic synthesis.[3][4] The general structure, RMgX, where 'R' is an alkyl or aryl group and 'X' is a halogen, belies the complexity and nuance involved in their preparation and handling.[5] The carbon-magnesium bond is highly polarized, rendering the carbon atom a potent nucleophile and a strong base.[6] This inherent reactivity, while synthetically powerful, also presents significant challenges, most notably their extreme sensitivity to moisture and air.[7][8]

This guide provides an in-depth exploration of the preparation of secondary Grignard reagents, with a specific focus on the synthesis of hept-2-ylmagnesium bromide from 2-bromoheptane. We will delve into the mechanistic underpinnings, practical experimental protocols, common challenges, and critical safety considerations, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The Unique Challenges of Secondary Grignard Reagent Synthesis

While the formation of primary and aryl Grignard reagents is often straightforward, the synthesis of their secondary counterparts is frequently more challenging. The transition state for the insertion of magnesium into the carbon-halogen bond is sterically more hindered for secondary halides. Furthermore, secondary Grignard reagents are known to participate in side reactions, such as elimination and Wurtz coupling, which can significantly reduce the yield of the desired reagent.[9]

The reaction of chiral secondary Grignard reagents can proceed through either a polar, nucleophilic addition mechanism or a radical, single-electron transfer (SET) pathway, with the operative mechanism being influenced by the nature of the electrophile.[10]

Core Principles of Grignard Reagent Formation: A Self-Validating System

The successful preparation of any Grignard reagent hinges on the rigorous exclusion of atmospheric moisture and oxygen.[11] Water will rapidly protonate the Grignard reagent, converting it into an alkane and rendering it inactive for the desired carbon-carbon bond formation.[12] Therefore, all glassware must be meticulously dried, and anhydrous solvents are essential. The entire procedure should be conducted under an inert atmosphere, such as dry nitrogen or argon.[7]

Magnesium Activation: The Critical Initiation Step

A common hurdle in Grignard synthesis is the initiation of the reaction. Magnesium metal is typically coated with a passivating layer of magnesium oxide, which prevents it from reacting with the alkyl halide.[1][8] Several methods have been developed to activate the magnesium surface and expose fresh, reactive metal.

-

Mechanical Activation: Physically crushing or scratching the magnesium turnings can break the oxide layer.[13][14]

-

Chemical Activation: The use of initiators is a more common and reliable method. Small amounts of iodine or 1,2-dibromoethane are frequently employed.[3][15] Iodine reacts with the magnesium to form magnesium iodide, which helps to etch the surface. 1,2-dibromoethane reacts with magnesium to produce ethylene gas and magnesium bromide, effectively cleaning the metal surface.[15][16] The evolution of ethylene bubbles provides a convenient visual cue that activation has been successful.[15]

Experimental Protocol: Synthesis of Hept-2-ylmagnesium Bromide

This protocol provides a detailed, step-by-step methodology for the laboratory-scale preparation of hept-2-ylmagnesium bromide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Magnesium turnings | 99.8% | Major Chemical Supplier | |

| 2-Bromoheptane | 99% | Major Chemical Supplier | |

| Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Major Chemical Supplier | Stored over molecular sieves |

| Iodine | Crystal, ACS Reagent | Major Chemical Supplier | |

| 1,2-Dibromoethane | 99% | Major Chemical Supplier | Optional initiator |

| Anhydrous HCl in ether | 2.0 M solution | Major Chemical Supplier | For quenching |

| Dry Ice (solid CO₂) | Local Supplier | For derivatization (optional) |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas (Nitrogen or Argon) supply with a bubbler

-

Syringes and needles

Experimental Workflow Diagram

Caption: Workflow for the titration of a Grignard reagent.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Solution(s) |

| Reaction fails to initiate | - Inactive magnesium surface- Presence of moisture | - Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane.- Gently warm the flask with a heat gun.- Ensure all glassware is rigorously dried and solvents are anhydrous. |

| Low yield of Grignard reagent | - Wurtz coupling side reaction- Incomplete reaction | - Add the alkyl halide slowly to maintain a gentle reflux.- Ensure the reaction is stirred for a sufficient time after the addition is complete. |

| Reaction becomes too vigorous | - Addition of alkyl halide is too fast | - Slow the rate of addition.- Cool the reaction flask with an ice-water bath. [17] |

Safety Considerations: A Paramount Concern

Grignard reactions present several significant safety hazards that must be carefully managed.

-

Flammability: The ether solvents used (diethyl ether or THF) are highly flammable. [11]All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition. [17]* Exothermic Nature: The formation of Grignard reagents is highly exothermic and can lead to a runaway reaction if the addition of the alkyl halide is not controlled. [18][19]An ice-water bath should always be readily available for cooling. [11]* Reactivity with Water: Grignard reagents react violently with water. [7]Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves, must be worn at all times. [17][18]* Quenching: Excess Grignard reagent must be quenched carefully. This is typically done by the slow, dropwise addition of a protic source, such as a saturated aqueous solution of ammonium chloride, to the cooled reaction mixture. [20]

Conclusion

The preparation of secondary Grignard reagents, such as hept-2-ylmagnesium bromide, is a nuanced yet highly valuable synthetic procedure. By understanding the underlying principles of magnesium activation, rigorously excluding moisture, and carefully controlling the reaction conditions, researchers can reliably generate these powerful nucleophiles. Adherence to strict safety protocols is paramount to mitigate the inherent risks associated with these reactive compounds. This guide provides a solid foundation of both theoretical knowledge and practical, field-proven insights to empower scientists in their pursuit of novel molecular architectures.

References

- Experiment 25 – The Grignard Reaction. (n.d.).

-

What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved from [Link]

-

Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). Industrial Chemical Manufacturers. Retrieved from [Link]

- Developing SOPs for Hazardous Chemical Manipulations. (n.d.).

-

Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002, October 24). Organic Process Research & Development. Retrieved from [Link]

-

Titrating Organometallic Reagents is Easier Than You Think. (2015, January 12). Chemtips. Retrieved from [Link]

-

Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

-

Titration Grignard and BuLi. (n.d.). Scribd. Retrieved from [Link]

-

A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. (n.d.). BYJU'S. Retrieved from [Link]

-

How to measure the concentration of any grignard reagent (RMgX) in situ? (2012, October 23). ResearchGate. Retrieved from [Link]

-

Chemistry Grignard Reaction Mechanism. (n.d.). SATHEE. Retrieved from [Link]

-

Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. (n.d.). Retrieved from [Link]

-

Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. (2002, July 1). PubMed. Retrieved from [Link]

- Grignard Reaction. (n.d.).

- for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).

-

Which method is the best to conduct the Grignard reaction? : r/OrganicChemistry. (2022, August 6). Reddit. Retrieved from [Link]

-

Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. Retrieved from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

-

Side Reactions in a Grignard Synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]

-

What is the best solvent for making a Grignard Reagent? (2022, October 24). Quora. Retrieved from [Link]

-

Grignard Reagents. (n.d.). ChemTalk. Retrieved from [Link]

-

The Grignard Reaction – Unraveling a Chemical Puzzle. (2020, January 17). ACS Publications. Retrieved from [Link]

-

Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]

-

Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

Physical property of solvents used for Grignard reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

grignard reagents. (n.d.). Chemguide. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Grignard Reagents : Definition, Preparation, Chemical Properties. (n.d.). Allen. Retrieved from [Link]

-

Grignard reagents. (n.d.). EBSCO. Retrieved from [Link]

-

-

(n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

-

6.4 Reactions of Alkyl Halides: Grignard Reagents. (n.d.). Fundamentals of Organic Chemistry. Retrieved from [Link]

- Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. (2022, March 9).

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

-

10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

2-bromopentane. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

The Grignard Reagents: Their Preparation. (n.d.). Ursinus Digital Commons. Retrieved from [Link]

- pounds.[1–3] Allylic Grignard reagents. (n.d.).

- A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. (n.d.).

Sources

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Grignard Reagents | ChemTalk [chemistrytalk.org]

- 5. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]

- 6. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 7. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. quora.com [quora.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. echemi.com [echemi.com]

- 17. dchas.org [dchas.org]

- 18. acs.org [acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physical Properties & Handling of (1-Methylhexyl)magnesium Bromide Solution

Executive Summary

(1-Methylhexyl)magnesium bromide (also known as sec-heptylmagnesium bromide) is a secondary alkyl Grignard reagent used primarily for introducing the branched heptan-2-yl group into electrophilic substrates. Unlike its primary isomer (n-heptylmagnesium bromide), this reagent possesses a chiral center at the C-Mg bond and exhibits distinct steric and electronic profiles.

This guide addresses the critical physical properties, Schlenk equilibrium dynamics, and rigorous titration protocols required to utilize this reagent effectively in drug development and complex organic synthesis.

Chemical Identity & Structural Dynamics

Molecular Specification

-

IUPAC Name: (1-Methylhexyl)magnesium bromide

-

Common Name: sec-Heptylmagnesium bromide; 2-Heptylmagnesium bromide

-

CAS Number: 13125-66-1 (Generic for Heptyl-MgBr; specific isomers often share CAS in broad catalogs, but sec-isomer is distinct in synthesis).

-

Precursor: 2-Bromoheptane

-

Molecular Formula:

The Schlenk Equilibrium

In solution, (1-Methylhexyl)magnesium bromide does not exist as a static monomer. It fluctuates through the Schlenk equilibrium, a dynamic exchange governed by solvent polarity. In diethyl ether (

Expert Insight: For secondary Grignards like (1-methylhexyl)MgBr, the steric bulk at the alpha-carbon destabilizes the dimeric structures compared to primary alkyls, often resulting in higher reactivity but lower thermal stability.

Physical Properties Profile

The physical constants of (1-Methylhexyl)magnesium bromide are heavily dependent on the solvent system (typically Diethyl Ether or THF) and the concentration. The data below represents the standard 1.0 M solution in Diethyl Ether.

Table 1: Physicochemical Data (1.0 M in )

| Property | Value | Technical Note |

| Appearance | Dark brown to grey liquid | Color deepens with concentration and trace iodine initiator. |

| Molarity | 1.0 M (Typical) | Effective concentration often 0.85–0.95 M due to Wurtz coupling side reactions. |

| Density | 0.850 – 0.865 g/mL | Slightly denser than pure ether (0.71 g/mL) due to dissolved Mg salts. |

| Flash Point | -40°C (Solvent dominant) | Extremely Flammable. Pyrophoric residue risk.[3] |

| Boiling Point | 34.6°C (Solvent dominant) | Do not reflux vigorously; secondary Grignards can isomerize/eliminate. |

| Freezing Point | < -100°C | Remains liquid in standard cryogenic baths (-78°C). |

| Solubility | Reacts violently with water | Soluble in aromatic hydrocarbons, ethers, and amines. |

Critical Distinction: Unlike n-heptylmagnesium bromide, the sec-heptyl isomer possesses a beta-hydrogen on a tertiary carbon (C2) and a secondary carbon (C1). This increases the risk of

Analytical Characterization: The Knochel Titration

Trustworthiness Principle: Relying on calculated theoretical yields for Grignard reagents is a primary cause of experimental failure. You must validate the active concentration (Active [Mg-C]) before use.

Recommended Protocol: Titration with Iodine in LiCl/THF (Knochel Method). Why this method? It distinguishes between active Grignard reagent and basic impurities (like oxides or hydroxides) which colorimetric acid-base titrations often conflate.

Reagents Setup

-

Titrant: 1.0 M solution of

in THF (anhydrous). -

Analyte: 0.5 mL aliquot of (1-Methylhexyl)MgBr solution.

-

Solvent: 0.5 M LiCl in anhydrous THF (accelerates the reaction and solubilizes precipitates).

Step-by-Step Workflow

Calculation:

-

Where

is mass of iodine (g) and

Handling, Stability & Safety

Thermal Runaway & Elimination

(1-Methylhexyl)magnesium bromide is a secondary Grignard.

-

Risk: At elevated temperatures (>50°C), it undergoes thermal decomposition via

-hydride elimination. -

Impact: Formation of 1-heptene and 2-heptene +

. This kills the reagent's nucleophilicity. -

Control: Store at 4°C. Transport on dry ice. During synthesis, maintain reaction temperature < 30°C.

Air & Moisture Sensitivity[4][5]

-

Hydrolysis:

.-

Result: Evolution of heptane gas (flammability hazard) and formation of white hydroxide precipitate.

-

-

Oxidation:

.-

Result: Loss of titer. The solution may darken further.

-

Safety Protocols

-

Syringe Transfer: Use positive pressure nitrogen/argon. Never pour from the bottle.

-

Quenching: Never add water directly to the concentrate. Dilute with dry toluene first, then cool to 0°C, then add saturated

dropwise. -

PPE: Flame-resistant lab coat, nitrile gloves (double gloved), and face shield are mandatory.

Synthetic Applications

Researchers utilize (1-Methylhexyl)magnesium bromide specifically to introduce chirality or steric bulk that a straight-chain n-heptyl group cannot provide.

-

Asymmetric Synthesis: When reacted with chiral imines or Weinreb amides, the existing chiral center at C2 (if racemic) creates diastereomeric mixtures that can be resolved.

-

Kumada Coupling: Efficient partner for Pd-catalyzed cross-coupling with aryl halides to form 2-arylheptanes.

References

-

Knochel, P., et al. (2006).[4] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[4][5] Synthesis.

-

Sigma-Aldrich. (2024). Heptylmagnesium bromide solution Physical Properties.

-

PubChem. (2024).[6][7] Magnesium Bromide Compound Summary. National Library of Medicine.

-

Organic Syntheses. (1931). Preparation of Grignard Reagents (General Procedures). Coll. Vol. 1, p. 188.[8]

Sources

- 1. Heptylmagnesium bromide, 1M solution in diethyl ether, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Heptylmagnesium bromide, 1M solution in diethyl ether, AcroSeal 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 3. tcichemicals.com [tcichemicals.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. Cyclohexylmethylmagnesium bromide | C7H13BrMg | CID 10932511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Heptylmagnesium bromide 1.0M diethyl ether 13125-66-1 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Solubility of (1-Methylhexyl)magnesium Bromide: A Comparative Analysis of Tetrahydrofuran (THF) and Diethyl Ether

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of a solvent is a critical parameter in the synthesis and application of Grignard reagents, directly influencing reagent stability, reactivity, and solubility. This technical guide provides an in-depth analysis of the solubility of (1-Methylhexyl)magnesium bromide, a common secondary alkyl Grignard reagent, in two of the most prevalent ethereal solvents: tetrahydrofuran (THF) and diethyl ether (ether). While both solvents are capable of supporting Grignard formation, THF consistently demonstrates superior solvating power for (1-Methylhexyl)magnesium bromide and Grignard reagents in general. This enhanced solubility is attributed to THF's higher Lewis basicity and polarity, which favors the formation of monomeric organomagnesium species. In contrast, the lower solvating capability of diethyl ether often leads to the formation of less soluble dimeric and oligomeric aggregates. This guide delves into the fundamental physicochemical principles governing this behavior, presents a comparative analysis of the solvents, and provides detailed experimental protocols for the preparation and solubility determination of the target Grignard reagent.

Introduction to Grignard Reagents and the Critical Role of Solvent

Discovered by Victor Grignard in 1900, organomagnesium halides (Grignard reagents) have become one of the most indispensable tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Their general formula, RMgX, belies a complex solution-state behavior that is profoundly influenced by the choice of solvent.[3] The solvent is not merely an inert medium but an active participant in the reagent's formation and stabilization.

Ethereal solvents, such as diethyl ether and THF, are essential for two primary reasons:

-

They are aprotic and do not react with the highly basic Grignard reagent.[4]

-

The lone pair electrons on the ether oxygen atom coordinate to the electron-deficient magnesium center, forming a stable soluble complex.[5][6]

(1-Methylhexyl)magnesium bromide, a branched, secondary alkyl Grignard reagent, presents a relevant case study for examining solubility, as steric hindrance and alkyl group structure can further influence aggregation and solubility behavior. Understanding the nuances of its interaction with THF versus diethyl ether is paramount for optimizing reaction yields, ensuring reproducibility, and maintaining process safety.

Physicochemical Principles of Grignard Reagent Solubility

The solubility of a Grignard reagent is not a simple dissolution process but is governed by a dynamic chemical equilibrium known as the Schlenk Equilibrium.[5][6]

2.1 The Schlenk Equilibrium

In any ethereal solution, a Grignard reagent exists as an equilibrium mixture of the parent organomagnesium halide (RMgX) and its disproportionation products: the dialkylmagnesium species (R₂Mg) and magnesium dihalide (MgX₂).[1][5]

2 RMgX ⇌ MgX₂ + R₂Mg

The position of this equilibrium is highly dependent on the solvent, the nature of the R group and halide, temperature, and concentration.[3][5] The various species in solution—RMgX, R₂Mg, and MgX₂—can exist as monomers, dimers, or higher oligomers, each with different solubility characteristics.[1][7] The formation of halide-bridged dimers and larger aggregates is a common cause of precipitation, especially in less-coordinating solvents.[3]

2.2 The Role of Solvent Coordination

The primary role of the solvent is to act as a Lewis base, donating electron density to the Lewis acidic magnesium center. This coordination stabilizes the Grignard species and prevents extensive aggregation. The strength and nature of this coordination directly impact the position of the Schlenk equilibrium and, consequently, the overall solubility.[8] A more strongly coordinating solvent will better solvate the magnesium center, favoring the formation of monomeric species and increasing solubility.[1]

The diagram below illustrates the fundamental interactions at play.

Caption: Influence of solvent on the Schlenk equilibrium and solubility.

Comparative Analysis: THF vs. Diethyl Ether

THF is generally the superior solvent for Grignard reagents, including (1-Methylhexyl)magnesium bromide, due to its structural and electronic properties.

3.1 Key Solvent Properties

The properties summarized below directly contribute to the differential solvating power of THF and diethyl ether.

| Property | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | Rationale for Impact on Solubility |

| Structure | Cyclic, planar ether | Acyclic, flexible ether | THF's tied-back structure makes its oxygen lone pairs more sterically accessible for coordination to the Mg center.[9][10] |

| Boiling Point | 66 °C | 34.6 °C | THF's higher boiling point allows reactions to be run at higher temperatures, which can improve solubility and help initiate Grignard formation with less reactive halides.[9][11] |

| Dielectric Constant | 7.6 | 4.3 | The higher dielectric constant of THF better stabilizes the polar Mg-C and Mg-X bonds, favoring dissolution.[11] |

| Gutmann Donor Number | 20.0 kcal/mol | 19.2 kcal/mol | THF is a stronger Lewis base (electron pair donor), leading to more stable coordination complexes with the Mg center and better solvation.[11] |

3.2 Impact on Solubility and Reagent Structure

-

In Tetrahydrofuran (THF): Due to its strong coordinating ability, THF effectively solvates the magnesium species, breaking up the halide-bridged dimers and larger aggregates that are common in ether.[1] This shifts the Schlenk equilibrium and favors the formation of monomeric RMgX species, which are significantly more soluble.[1][7] Consequently, higher concentrations of (1-Methylhexyl)magnesium bromide can be achieved in THF, often leading to clear, homogeneous solutions. Commercially available solutions of similar Grignard reagents in THF are common, often at concentrations of approximately 1.0 M to 2.0 M.

-

In Diethyl Ether: As a weaker Lewis base, diethyl ether is less effective at solvating the magnesium center.[7] This leads to a greater tendency for the Grignard reagent to exist as dimers and higher oligomers, which have reduced solubility and may precipitate from solution, especially at higher concentrations or lower temperatures.[1][7] While (1-Methylhexyl)magnesium bromide can certainly be prepared and used in ether, achieving high concentrations may be difficult, and solutions are more likely to be heterogeneous. Commercially available solutions in diethyl ether are also common, typically around 1.0 M, but may contain precipitates.[12]

3.3 Quantitative Solubility Data

Specific, rigorously determined solubility limits ( g/100 mL) for (1-Methylhexyl)magnesium bromide in THF and ether are not widely reported in standard literature. However, the concentrations of commercially available solutions serve as a practical indicator of its solubility. Heptylmagnesium bromide is commercially available as a 1.0 M solution in diethyl ether and as ~1.0 M solutions in THF, indicating sufficient solubility for most synthetic applications in both solvents.[12] The key difference lies in the stability of these solutions, with THF solutions being more likely to remain homogeneous.

Experimental Protocols

All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the Grignard reagent by atmospheric moisture or oxygen.

4.1 Protocol 1: Preparation of (1-Methylhexyl)magnesium Bromide

This protocol describes the synthesis on a 0.05 mole scale.

Materials:

-

Magnesium turnings: 1.34 g (0.055 mol)

-

2-Bromoheptane: 8.95 g (6.9 mL, 0.05 mol)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether: 50-60 mL

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask (250 mL), reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and heating mantle.

Procedure:

-

Place the magnesium turnings and a single crystal of iodine into the oven-dried three-neck flask equipped with a stir bar.

-

Assemble the glassware and flush the entire system with a slow stream of inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Add 10 mL of anhydrous solvent (THF or ether) to the flask containing the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromoheptane in 40 mL of the same anhydrous solvent.

-

Add approximately 5 mL of the 2-bromoheptane solution to the magnesium suspension while stirring. The disappearance of the iodine color and the gentle bubbling of the solvent indicate the initiation of the reaction. Gentle warming may be required to start the reaction.

-

Once the reaction has initiated, add the remaining 2-bromoheptane solution dropwise at a rate that maintains a gentle reflux.[9] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

-

After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

-

Cool the solution to room temperature. The resulting grayish-brown solution is the (1-Methylhexyl)magnesium bromide reagent, ready for use or titration to determine its exact concentration.

4.2 Protocol 2: Experimental Determination of Solubility

This protocol provides a method for determining the saturation solubility of the prepared Grignard reagent.

Caption: Workflow for determining Grignard reagent solubility.

Practical Implications and Recommendations

Choosing THF is recommended when:

-

High concentration is required: THF's superior solvating power allows for the preparation of more concentrated, homogeneous solutions.

-

The alkyl/aryl halide is unreactive: The higher boiling point of THF allows for increased reaction temperatures, which can be crucial for initiating the reaction.[11][13]

-

Reaction reproducibility is critical: Homogeneous solutions in THF ensure consistent dosing of the reagent.

Choosing Diethyl Ether may be considered when:

-

A lower reaction temperature is desired: The lower boiling point of ether provides a self-regulating, gentle reflux temperature.

-

Product separation is easier: Diethyl ether is less water-miscible than THF, which can sometimes simplify aqueous workups.[14]

-

The specific reaction is known to perform well in ether: Some reaction mechanisms can be subtly influenced by the solvent and aggregation state of the Grignard reagent.[13]

Safety Considerations: Both THF and diethyl ether are highly flammable and can form explosive peroxides upon exposure to air and light.[11][15] Always use fresh, inhibitor-tested, or freshly distilled solvents and work in a well-ventilated fume hood away from ignition sources.

Conclusion

The solubility of (1-Methylhexyl)magnesium bromide is fundamentally greater and more reliable in tetrahydrofuran than in diethyl ether. This is a direct consequence of THF's superior properties as a Lewis base, its higher polarity, and its ability to favor the formation of soluble, monomeric Grignard species by disrupting the formation of aggregates. While diethyl ether remains a viable solvent, researchers and process chemists should anticipate potential solubility limitations and the possibility of heterogeneous mixtures. For applications demanding high concentration, reliability, and reproducibility, THF is the authoritative and recommended choice of solvent.

References

-

The Grignard Reagents | Organometallics - ACS Publications. (2009). ACS Publications. [Link]

-

Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange. (2019). Chemistry Stack Exchange. [Link]

-

Why is THF used in Grignard? - Quora. (2019). Quora. [Link]

-

Tuulmets, A., Mikk, M., & Panov, D. SCHLENK EQUILIBRIUM IN TOLUENE SOLUTIONS OF GRIGNARD REAGENTS. Main Group Metal Chemistry. [Link]

-

Schlenk equilibrium - Wikipedia. Wikipedia. [Link]

-

Grignard reagent - Sciencemadness Wiki. (2019). Sciencemadness Wiki. [Link]

-

How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran - UCL Discovery. (2017). UCL Discovery. [Link]

-

Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC. PMC. [Link]

-

Kadam, A., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]

-

Grignard Reagents: Formation and Equilibrium. Scribd. [Link]

-

SCHLENK EQUILIBRIUM. University of North Texas Digital Library. [Link]

-

Shah, P. D. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research In Science And Engineering. [Link]

-

Grignard reagent - Wikipedia. Wikipedia. [Link]

-

THF vs ether in Grignard synthesis : r/chemistry - Reddit. (2016). Reddit. [Link]

-

The Grignard Reagents - ResearchGate. ResearchGate. [Link]

-

Grignard Reagent - GeeksforGeeks. (2025). GeeksforGeeks. [Link]

-

Grignard Reaction - Jasperse. Webspace.cord.edu. [Link]

-

Ando, Y. (2008). Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. Journal of Oleo Science. [Link]

-

Cyclohexylmethylmagnesium bromide | C7H13BrMg - PubChem. PubChem. [Link]

-

magnesium bromide - Chemistry and Toxicology. Chemtox.ru. [Link]

-

23.3B: Magnesium - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Methyl magnesium bromide | CH3BrMg - PubChem. PubChem. [Link]

-

Preparation and reactions of medium-ring Grignard reagent - DSpace@MIT. DSpace@MIT. [Link]

-

phenylmagnesium bromide - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Magnesium Bromide Formula: Check Structure, Preparation & Uses - Testbook. Testbook. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Page loading... [wap.guidechem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 正庚基溴化镁 溶液 1.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 13. reddit.com [reddit.com]

- 14. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]

- 15. fishersci.com [fishersci.com]

Methodological & Application

using (1-Methylhexyl)magnesium bromide in Grignard reactions

Executive Summary

(1-Methylhexyl)magnesium bromide (also known as 2-heptylmagnesium bromide) is a secondary alkyl Grignard reagent used to introduce a branched lipophilic heptyl chain into organic frameworks. Unlike primary Grignard reagents, this compound presents specific challenges: it is sterically hindered, prone to

This guide provides validated protocols for its preparation, titration, and application, emphasizing the mechanistic controls required to suppress reduction side-products and control regioselectivity.

Reagent Profile & Critical Characteristics

| Property | Specification |

| Chemical Name | (1-Methylhexyl)magnesium bromide |

| Synonyms | 2-Heptylmagnesium bromide; sec-Heptylmagnesium bromide |

| CAS Number | 111497-09-7 |

| Molecular Formula | |

| Molecular Weight | 219.41 g/mol |

| Precursor | 2-Bromoheptane (CAS: 1974-04-5) |

| Key Reactivity | Secondary Nucleophile, |

| Major Side Reaction | Reduction of electrophiles (via |

Mechanistic Insight:

As a secondary Grignard, the C-Mg bond is more polarized but also more sterically crowded than in n-heptylmagnesium bromide. The presence of hydrogen atoms on the

Protocol A: Preparation and Titration

Objective: Generate a ~1.0 M solution of (1-Methylhexyl)magnesium bromide in THF and accurately determine its concentration.

Step 1: Reagent Preparation

Note: Commercial solutions are available, but fresh preparation is recommended for critical applications to minimize alkoxide content.

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add Magnesium turnings (1.2 equiv) .

-

Activation: Dry stir the Mg under

for 15 min. Add a single crystal of Iodine ( -

Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total 2-bromoheptane volume neat (undiluted) directly onto the Mg.

-

Observation: Turbidity and mild exotherm indicate initiation. If no reaction occurs, add 2 drops of 1,2-dibromoethane (entrainment method).

-

-

Addition: Dilute the remaining bromide in THF (to target ~1M). Add dropwise to maintain a gentle reflux.

-

Control: Keep temperature <65°C. Excessive heat promotes Wurtz homocoupling (

dimer formation).

-

-

Maturation: After addition, reflux for 1 hour, then cool to room temperature.

Step 2: Titration (Knochel’s Method)

Standard acid-base titration is insufficient due to interference from hydroxides/alkoxides. The LiCl/Iodine method is required for specificity to active C-Mg bonds.

-

Titrant Prep: Dissolve

(254 mg, 1.0 mmol) in 5 mL of a 0.5 M LiCl/THF solution. The solution will be dark brown.[1][2] -

Titration: Add the Grignard reagent dropwise via a precision syringe to the iodine solution at 0°C.

-

Endpoint: The solution transitions from Dark Brown

Colorless/Clear . -

Calculation:

Protocol B: Nucleophilic Addition to Aldehydes

Application: Synthesis of secondary alcohols containing a 2-heptyl chiral center. Challenge: Preventing the reduction of the aldehyde to a primary alcohol.

Procedure:

-

Cooling: Cool a solution of the aldehyde (1.0 equiv) in anhydrous THF to -78°C .

-

Rationale: Low temperature kinetically favors nucleophilic addition (

lower) over

-

-

Addition: Add (1-Methylhexyl)magnesium bromide (1.2 equiv) slowly over 30 minutes.

-

Equilibration: Stir at -78°C for 1 hour, then allow to warm strictly to 0°C (do not reflux).

-

Quench: Pour into saturated aqueous

at 0°C. -

Workup: Extract with

, dry over

Data Interpretation:

-

Product A (Target): Addition product (Alcohol).

-

Product B (Impurity): Reduction product (Primary alcohol derived from aldehyde).

-

Note: If Product B > 10%, consider adding anhydrous

(1.5 equiv) to the Grignard before addition (Imamoto conditions) to suppress basicity/reduction.

Protocol C: Kumada Cross-Coupling

Application: Coupling with Aryl Bromides.[3]

Critical Warning: Nickel catalysts can induce isomerization of the secondary alkyl group to a primary n-heptyl group via a

Optimized Conditions to Retain Secondary Structure:

-

Catalyst:

is preferred over Ni catalysts for secondary alkyl halides to minimize isomerization. -

Alternative: If using Nickel, use bidentate ligands like dppe which are known to suppress isomerization compared to monodentate phosphines.

Procedure:

-

Catalyst Loading: Charge flask with Aryl Bromide (1.0 equiv) and

(3 mol%). -

Solvent: Add THF.

-

Addition: Add (1-Methylhexyl)magnesium bromide (1.5 equiv) dropwise at room temperature.

-

Reaction: Stir at 60°C for 4-12 hours.

-

Monitoring: Monitor by GC-MS. Look for the mass shift corresponding to the branched vs. linear isomer.

Mechanistic & Workflow Visualization

The following diagram illustrates the critical decision pathways and mechanistic outcomes when using this reagent.

Figure 1: Reaction pathways for (1-Methylhexyl)magnesium bromide. Note the competition between addition and reduction, and the isomerization risk in coupling.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / High Recovery of Starting Material | "Wet" solvent killed the Grignard. | Titrate reagent immediately before use. Ensure THF is <50 ppm |

| Formation of Primary Alcohol (from Aldehyde) | Lower reaction temp to -78°C. Use | |

| Formation of n-Heptyl Product in Coupling | Isomerization via metal-hydride shift. | Switch from Ni catalyst to Pd(dppf). Reduce reaction temperature. |

| Wurtz Dimer (7,8-dimethyltetradecane) | Overheating during Grignard prep. | Add bromide slower. Maintain gentle reflux, do not overheat. |

References

-

Knochel, P., et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[4] Synthesis, 2006.

-

Kumada, M., et al. "Alkyl group isomerization in the cross-coupling reaction of secondary alkyl Grignard reagents."[5] Journal of the American Chemical Society, 1972.[5]

-

Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1989.

-

Organic Syntheses. "Preparation of Grignard Reagents from Secondary Alkyl Halides." Org.[3][4][6] Synth. Coll. Vol. 2, p. 478.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methylmagnesium Bromide (12% in Tetrahydrofuran, ca. 1mol/L) | CAS 75-16-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Note: Precision Nucleophilic Addition of (1-Methylhexyl)magnesium Bromide

Abstract & Reagent Profile

This application note details the generation and utilization of (1-Methylhexyl)magnesium bromide , a secondary alkyl Grignard reagent derived from 2-bromoheptane. Unlike robust primary Grignards (e.g., MethylMgBr), this reagent possesses a nucleophilic center at a secondary carbon (

Successful deployment requires strict adherence to temperature controls to suppress Wurtz homocoupling during formation and reduction side-reactions during addition.

Chemical Identity[1]

-

Precursor: 2-Bromoheptane (CAS: 1974-04-5)

-

Active Species:

-

Key Characteristic: Chiral center at

(typically racemic preparation); High basicity; Prone to

Critical Quality Attributes (CQA) & Preparation

Commercial availability of secondary Grignards is often unreliable due to degradation. In situ preparation is the gold standard for high-yield applications.

Protocol A: Preparation of 1.0 M Solution

Safety: All glassware must be flame-dried and flushed with Argon. Diethyl ether (

Materials:

-

Magnesium turnings (1.2 equiv, oven-dried)

-

2-Bromoheptane (1.0 equiv, distilled)

-

Anhydrous

or THF[1] -

Iodine crystal (catalytic)

Workflow:

-

Activation: Place Mg turnings in the flask. Add iodine crystal and heat gently with a heat gun until iodine vaporizes, activating the Mg surface.

-

Initiation: Cover Mg with minimal solvent. Add 5% of the 2-bromoheptane. Wait for turbidity and exotherm (solvent boiling). Troubleshooting: If no initiation occurs, add 2 drops of 1,2-dibromoethane.

-

Addition: Dilute the remaining bromide in solvent. Add dropwise over 1 hour, maintaining a gentle reflux.

-

Digestion: Stir at room temperature for 2 hours. The solution should be dark gray/brown.

Protocol B: Titration (Mandatory)

Do not assume theoretical yield. Secondary halides often couple, reducing active titer. Method: Salicylaldehyde Phenylhydrazone Indicator (Love & Jones Method).[2][3][4]

-

Weigh 0.5 mmol of salicylaldehyde phenylhydrazone into a dry vial.

-

Add the Grignard reagent dropwise via syringe.

-

Endpoint: Solution turns bright Orange (formation of the dianion).

-

Calculate Molarity:

Nucleophilic Addition Protocols

We define two methods based on the electrophile's steric profile.

Decision Matrix

| Electrophile Type | Risk Factor | Recommended Protocol |

| Aldehydes / Unhindered Ketones | Low (Standard Addition) | Method C |

| Hindered Ketones / Esters | High (Reduction/Enolization) | Method D (CeCl₃ Promoted) |

Method C: Standard Nucleophilic Addition

Best for: Benzaldehyde, Cyclohexanone, simple aliphatic aldehydes.

-

Cooling: Cool electrophile (1.0 equiv) in

to -78°C .-

Note: Low temperature is critical. Higher temperatures (

) increase the rate of

-

-

Addition: Add titrated (1-Methylhexyl)MgBr (1.2 equiv) slowly along the flask wall to pre-cool the solution before mixing.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Pour into saturated

solution at 0°C.

Method D: Cerium(III) Chloride Promoted Addition (Imamoto Conditions)

Best for: Acetophenone, esters, or substrates prone to enolization.

Mechanism:

-

Drying

: Heat -

Slurry: Suspend dry

(1.5 equiv) in THF. Stir overnight at RT. -

Transmetallation: Cool slurry to -78°C. Add (1-Methylhexyl)MgBr (1.5 equiv). Stir for 1 hour. The reagent is now an Organocerium species.

-

Addition: Add electrophile (1.0 equiv) in THF.

-

Workup: Quench with dilute HCl or acetic acid (avoid thick emulsions typical of Cerium salts).

Visualizing the Chemistry

Diagram 1: Experimental Workflow

This flow illustrates the critical path from precursor to product, highlighting the titration gate.

Caption: Operational workflow for the generation and application of secondary Grignard reagents.

Diagram 2: Mechanistic Competition

Why Method D is necessary: The competition between Addition and Reduction.

Caption: Mechanistic divergence. Secondary Grignards possess Beta-hydrogens that cause reduction side-reactions (Red Path) unless blocked by CeCl3 (Blue Node).

Troubleshooting & Optimization Data

Common Failure Modes:

| Observation | Root Cause | Corrective Action |

| Low Titer (<0.5M) | Moisture or Wurtz Coupling | Flame dry glassware; Add bromide slower; Keep Temp < 40°C. |

| No Initiation | Passivated Mg surface | Add |

| Reduction Product | Switch to Method D (CeCl₃); Ensure Temp is -78°C. | |

| Recovered Ketone | Enolization (Grignard acted as base) | Switch to Method D (CeCl₃ is less basic); Use non-enolizable electrophile. |

References

-

Titration Method: Love, B. E.; Jones, E. G.[3][4] "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." J. Org.[2][3][4][7] Chem.1999 , 64, 3755.[3]

-

Cerium Promotion: Imamoto, T.; Takiyama, N.; Nakamura, K. "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones."[8] J. Am. Chem. Soc.1989 , 111, 4392.

-

General Preparation: "Grignard Reagents: Preparation and Reactions." Organic Syntheses, Coll. Vol. 1, p. 188.[9]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ethylmagnesium Bromide: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

iron-catalyzed cross-coupling with (1-Methylhexyl)magnesium bromide

An In-Depth Technical Guide to Iron-Catalyzed Cross-Coupling with (1-Methylhexyl)magnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to performing iron-catalyzed cross-coupling reactions using the secondary alkyl Grignard reagent, (1-Methylhexyl)magnesium bromide. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the protocol, offering insights to empower researchers to optimize, troubleshoot, and adapt the methodology for their specific synthetic challenges. The use of iron as a catalyst represents a significant shift towards more sustainable, cost-effective, and environmentally benign chemical synthesis compared to traditional palladium- or nickel-based systems.[1][2][3][4][5]

The Strategic Advantage of Iron Catalysis

The field of cross-coupling has long been dominated by precious metals. However, iron's abundance, low cost, and minimal toxicity present a compelling case for its adoption in both academic and industrial settings.[3][6][7] Iron catalysts have proven remarkably effective for challenging C(sp²)–C(sp³) bond formations, particularly with alkyl Grignard reagents that are prone to side reactions like β-hydride elimination.[3][8] This guide focuses on the use of (1-Methylhexyl)magnesium bromide, a representative secondary Grignard reagent, to highlight a robust protocol that successfully navigates these challenges.

Mechanistic Insights: The "Why" Behind the Protocol

A core understanding of the reaction mechanism is paramount for successful execution and troubleshooting. While the precise mechanism of iron-catalyzed cross-coupling is a subject of ongoing research and can be dependent on the specific substrates and additives, a generally accepted pathway involves a series of redox events at the iron center.[9][10] Many studies suggest the involvement of radical intermediates and low-valent iron species.[11][12][13]

The catalytic cycle typically begins with the in-situ reduction of the iron(III) precatalyst (e.g., FeCl₃) by the Grignard reagent to form a more reactive, low-valent iron species.[9][14] This species then engages the electrophile (e.g., an aryl halide). The role of additives, particularly N,N,N',N'-tetramethylethylenediamine (TMEDA), is crucial. TMEDA acts as a chelating ligand that modulates the reactivity of the iron center, suppressing undesirable side reactions such as homocoupling of the Grignard reagent and β-hydride elimination.[11][15][16][17] DFT studies and in-situ spectroscopic analysis have shown that TMEDA-ligated iron intermediates are key to achieving high selectivity and yield.[6][18][19]

Caption: Proposed catalytic cycle for iron-catalyzed cross-coupling.

Experimental Application Notes & Protocols

This section provides a detailed, field-proven protocol for the cross-coupling of an aryl halide with (1-Methylhexyl)magnesium bromide.

General Considerations & Reagent Purity

-

Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Iron catalysts are sensitive to air and moisture.

-

Solvent Purity: Anhydrous solvents are critical. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone or obtained from a commercial solvent purification system.

-

Grignard Reagent: The quality of the Grignard reagent is paramount. (1-Methylhexyl)magnesium bromide can be purchased commercially or prepared from 2-bromoheptane and magnesium turnings. It is strongly recommended to titrate the Grignard solution (e.g., with salicylaldehyde phenylhydrazone) prior to use to determine the exact molarity.

Representative Protocol: Coupling of 4-Bromotoluene with (1-Methylhexyl)magnesium bromide

This protocol details a representative reaction on a 5 mmol scale.

Materials & Reagents:

| Reagent/Material | M.W. | Amount | Moles (mmol) | Stoichiometry |

| Iron(III) Chloride (FeCl₃) | 162.2 | 40.6 mg | 0.25 | 5 mol% |

| 4-Bromotoluene | 171.04 | 855 mg | 5.0 | 1.0 equiv |

| (1-Methylhexyl)magnesium bromide | ~189.35 | 6.5 mL (1.0 M in THF) | 6.5 | 1.3 equiv |

| TMEDA | 116.21 | 0.97 mL (768 mg) | 6.6 | ~1.3 equiv |

| Anhydrous THF | - | ~30 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - | Quench |

| Diethyl Ether / Toluene | - | - | - | Extraction |

| Anhydrous MgSO₄ | - | - | - | Drying |

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the cross-coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add iron(III) chloride (40.6 mg, 0.25 mmol). The flask is evacuated and backfilled with argon three times.

-

Addition of Electrophile: Under a positive pressure of argon, add 4-bromotoluene (855 mg, 5.0 mmol) and anhydrous THF (15 mL).

-

Cooling: Place the flask in an ice/water bath and stir the mixture for 10 minutes until the temperature equilibrates to 0 °C.

-

Preparation of Addition Mixture: In a separate flame-dried Schlenk flask, add (1-Methylhexyl)magnesium bromide (6.5 mL of a 1.0 M solution in THF, 6.5 mmol). To this, slowly add TMEDA (0.97 mL, 6.6 mmol). A slight exotherm may be observed. Allow the mixture to stir for 5 minutes.

-

Slow Addition: Draw the Grignard/TMEDA mixture into a syringe and place it on a syringe pump. Add the solution dropwise to the cooled, stirring reaction mixture containing the catalyst and electrophile over 30 minutes.[17] The slow addition is critical to maintain a low concentration of the Grignard reagent, which minimizes side reactions.[11][18] The reaction mixture will typically turn dark red or brown.[17]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour. The progress of the reaction can be monitored by taking small aliquots (and quenching them quickly in acid) for analysis by TLC or GC-MS.

-

Quenching: Once the reaction is complete, carefully quench it by slowly adding 20 mL of 1 M HCl while the flask is still in the ice bath.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or toluene (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield the product, 4-methyl-1-(1-methylhexyl)benzene.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive Grignard reagent (hydrolyzed).2. Poor quality iron catalyst or solvent.3. Insufficiently inert atmosphere. | 1. Titrate the Grignard reagent before use. Prepare fresh if necessary.2. Use a new bottle of anhydrous FeCl₃ and freshly purified THF.3. Ensure all glassware is properly dried and the system is free of leaks. |

| Significant Homocoupling of Grignard Reagent | 1. Grignard reagent added too quickly.2. Reaction temperature is too high.3. Insufficient TMEDA. | 1. Use a syringe pump for slow, controlled addition.[11][17]2. Maintain the reaction temperature at 0 °C or lower.3. Ensure the correct stoichiometry of TMEDA is used. |

| Formation of Elimination Products (Heptenes) | 1. Reaction temperature is too high.2. The electrophile is too sterically hindered. | 1. Run the reaction at a lower temperature (e.g., -20 °C).2. This method may be less suitable for extremely hindered electrophiles; consider alternative coupling partners. |

| Formation of Biaryl Product (from Aryl Halide) | 1. This can occur with electron-deficient aryl Grignards, but is less common with alkyl Grignards. | 1. Ensure slow addition of the Grignard reagent. |

Conclusion

Iron-catalyzed cross-coupling offers a powerful and sustainable method for the formation of C(sp²)–C(sp³) bonds. The protocol detailed herein for the coupling of (1-Methylhexyl)magnesium bromide demonstrates that by carefully controlling reaction parameters—particularly through the use of TMEDA and the slow addition of the nucleophile—high yields of the desired product can be achieved while minimizing common side reactions. This approach is not only economically and environmentally advantageous but also highly effective for coupling challenging secondary alkyl nucleophiles, making it a valuable tool for synthetic chemists in research and development.

References

-

Nakamura, M., Matsuo, K., Ito, S., & Nakamura, E. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society, 126(12), 3686–3687. [Link]

-

Fürstner, A., Leitner, A., Méndez, M., & Krause, H. (2002). Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 124(46), 13856–13863. [Link]

-

Gao, Y., Wu, W., & Mo, Y. (2024). Role of TMEDA in Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling Reactions: A Mechanistic Study Using DFT Calculations. Organometallics. [Link]

-

Sears, J. D., et al. (2022). A TMEDA-Iron Adduct Reaction Manifold in Iron-Catalyzed C(sp2)-C(sp3) Cross-Coupling Reactions. ACS Catalysis. [Link]

-

Sears, J. D., & Neidig, M. L. (2018). The Role of Tetramethylethylenediamine (TMEDA) in Iron Catalyzed Cross-Coupling Reactions. Acta Crystallographica Section A, A74, a299. [Link]

-

Gao, Y., Wu, W., & Mo, Y. (2024). Role of TMEDA in Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling Reactions: A Mechanistic Study Using DFT Calculations. Organometallics. [Link]

-

Sears, J. D., et al. (2022). TMEDA-iron adduct reaction manifold in iron-catalyzed C(sp2)-C(sp3) cross-coupling reactions. American Chemical Society. [Link]

-

Peng, X., Chen, P., Chen, H., & Wong, H. N. C. (2023). Recent Advances Iron-Catalysed Coupling Reactions for the Construction of C(sp2) – C(sp2) Bond. Organic & Biomolecular Chemistry. [Link]

-

Jadach, B., & Dzięgielewski, M. (2021). Iron-Catalyzed Cross-Coupling of Alkyl Grignards with Aryl Chlorobenzenesulfonates. Molecules, 26(19), 5895. [Link]

-

Nakamura, M., Matsuo, K., Ito, S., & Nakamura, E. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Organic Chemistry Portal. [Link]

-

Macmillan Group. (2016). Recent Developments in Iron-Catalyzed Cross-Coupling. Macmillan Group Meeting. [Link]

-

Nakamura, M., Matsuo, K., Ito, S., & Nakamura, E. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society. [Link]

-

Reddy, V., et al. (2014). Development of Iron‐Catalyzed Kumada Cross‐coupling for the Large‐Scale Production of Aliskiren Intermediate. ResearchGate. [Link]

-

Ito, S. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Ito Research Group, The University of Tokyo. [Link]

- Nakamura, M., Matsuo, K., Ito, S., & Nakamura, E. (2004). Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents. Google Scholar.

-

Dai, Z.Q., et al. (2013). Iron-Catalyzed Cross-Coupling Reaction of Alkyl Halides with Biphenyl Grignard Reagent. Asian Journal of Chemistry. [Link]

-

Neidig, M. L. Iron-Catalyzed C-C and C-Heteroatom Transformations. University of Rochester. [Link]

-

Fürstner, A. (2021). Iron Catalyzed C–C-Bond Formation: From Canonical Cross Coupling to a Quest for New Reactivity. ResearchGate. [Link]

-

Fürstner, A. (2021). Iron Catalyzed C–C-Bond Formation: From Canonical Cross Coupling to a Quest for New Reactivity. Bulletin of the Chemical Society of Japan. [Link]

-

Al-Shargabi, M., et al. (2024). Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. MDPI. [Link]

-

Bedford, R. (2019). Kinetics and Equilibrium in Iron-Catalysed Cross-Coupling Reactions. University of Bristol. [Link]

-

Fürstner, A., Leitner, A., Méndez, M., & Krause, H. (2002). Iron-catalyzed cross-coupling reactions. PubMed. [Link]

-

Martin, R. (2019). Iron-Catalyzed Cross-Coupling Reactions. Scribd. [Link]

-

Neidig, M. L., & Sears, J. D. (2017). Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling. Accounts of Chemical Research. [Link]

-

Jadach, B., & Dzięgielewski, M. (2021). Iron-Catalyzed Cross-Coupling of Alkyl Grignards with Aryl Chlorobenzenesulfonates. PMC. [Link]

-

Gallego, D., et al. (2023). Iron-Catalyzed Enantioselective Multicomponent Cross-Couplings of α-Boryl Radicals. Organic Letters. [Link]

-

Jin, M., Adak, L., & Nakamura, M. (2015). Iron-Catalyzed Enantioselective Cross-Coupling Reactions of α-Chloroesters with Aryl Grignard Reagents. PubMed. [Link]

-

Neidig, M. L., & Sears, J. D. (2018). Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling. PMC. [Link]

-

Martin, R., & Fürstner, A. (2004). Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents Catalyzed by a Low- Valent Iron Complex. Wipf Group, University of Pittsburgh. [Link]

-

Ila, N. T., et al. (2021). Iron-Catalyzed Cross-Coupling of Bis-(aryl)manganese Nucleophiles with Alkenyl Halides: Optimization and Mechanistic Investigations. PMC. [Link]

-

Scribd. (n.d.). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides With Aryl Grignard Reagents. Scribd. [Link]

Sources

- 1. Iron-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]

- 2. Recent advances in iron-catalysed coupling reactions for the construction of the C(sp2)–C(sp2) bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Iron-Catalyzed C-C and C-Heteroatom Transformations [sas.rochester.edu]

- 5. Iron-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TMEDA-iron adduct reaction manifold in iron-catalyzed C(sp2)-C(sp3) cross-coupling reactions - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents [organic-chemistry.org]

- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. journals.iucr.org [journals.iucr.org]

- 17. asianpubs.org [asianpubs.org]

- 18. A TMEDA-Iron Adduct Reaction Manifold in Iron-Catalyzed C(sp2)-C(sp3) Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Application Note: Large-Scale Asymmetric Synthesis of Chiral Alcohols via Enantioselective Addition of (1-Methylhexyl)magnesium Bromide

Abstract: This document provides a comprehensive guide for the large-scale synthesis of chiral secondary and tertiary alcohols utilizing the enantioselective addition of (1-Methylhexyl)magnesium bromide to carbonyl compounds. Chiral alcohols are critical building blocks in the pharmaceutical industry, and their efficient, scalable, and stereocontrolled synthesis is of paramount importance. This application note details the mechanistic principles, safety protocols, and step-by-step experimental procedures for leveraging this versatile, branched Grignard reagent in a catalytic asymmetric setting. We focus on explaining the causality behind experimental choices, ensuring protocols are robust and self-validating for researchers, scientists, and drug development professionals.

Theoretical Background & Mechanistic Insights

The addition of a Grignard reagent to a carbonyl group is a cornerstone of carbon-carbon bond formation.[1] However, achieving high enantioselectivity in these reactions is challenging due to the extreme reactivity of Grignard reagents, which often leads to a rapid, uncatalyzed background reaction that produces a racemic mixture of the alcohol product.[2]

The key to a successful asymmetric transformation lies in accelerating a catalytic reaction within a chiral environment to a rate that significantly outpaces the non-selective background reaction. This is typically achieved by introducing a substoichiometric amount of a chiral ligand that coordinates with the metal center.

(1-Methylhexyl)magnesium bromide , a β-branched Grignard reagent, is an excellent candidate for such transformations. Its inherent steric bulk can amplify the effects of the chiral catalyst, leading to higher enantiomeric excesses (e.e.). The reaction mechanism generally involves the formation of a well-defined transition state where the chiral ligand, the metal center, the Grignard reagent, and the carbonyl substrate are precisely oriented. This assembly dictates the facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon.

Several catalytic systems have been developed for this purpose, often involving the in-situ formation of a more complex organometallic species. For instance, copper(I) and titanium(IV) salts are frequently used in conjunction with chiral ligands like Taniaphos, Josiphos, or derivatives of BINOL and 1,2-diaminocyclohexane (DACH) to mediate the enantioselective addition.[2][3][4] The chiral ligand creates a sterically and electronically biased pocket, forcing the Grignard reagent to add to one enantioface of the carbonyl preferentially.

Critical Considerations for Large-Scale Synthesis & Safety

Scaling Grignard reactions requires meticulous attention to safety and process control due to their inherent hazards.

Key Hazards:

-

Exothermicity: Both the formation of the Grignard reagent and its subsequent reaction with a carbonyl are highly exothermic. Inadequate heat dissipation can lead to a runaway reaction, boiling of the solvent, and a potential fire or explosion.[5]

-

Flammability: Grignard reactions are conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are extremely flammable.[5] 2-Methyltetrahydrofuran (2-MeTHF) is increasingly used as a safer, greener alternative with a higher boiling point and flash point, which can also enhance chemo- and stereoselectivity in some cases.[6]

-

Reactivity with Air and Water: Grignard reagents are highly sensitive to moisture and air.[7][8] Exposure will quench the reagent, reducing yield and potentially creating an ignition source if the reagent is pyrophoric. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

Large-Scale Process Control:

-

Controlled Addition: The alkyl halide (for reagent formation) and the carbonyl substrate (for the addition reaction) must be added slowly and at a controlled rate to manage the reaction exotherm. The use of a syringe pump or an addition funnel is standard.[5]

-

Magnesium Activation: The passivating layer of magnesium oxide on magnesium turnings must be overcome to initiate the reaction.[9] Common activators include a crystal of iodine, 1,2-dibromoethane, or mechanical stirring. On a large scale, ensuring consistent activation is critical for process reliability.[6][9]

-

Continuous Flow Processing: For industrial-scale production, continuous stirred-tank reactors (CSTRs) offer an inherently safer approach. This method minimizes the volume of the reactive Grignard solution at any given time, provides superior heat transfer, and allows for greater control over reaction parameters, ultimately improving safety and consistency.[6]

Experimental Protocols

These protocols provide a framework for the synthesis. Researchers should perform a thorough risk assessment before proceeding.

Protocol 3.1: Preparation of (1-Methylhexyl)magnesium Bromide (ca. 1 M in 2-MeTHF)

Materials & Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser and inert gas inlet/outlet (bubbler)

-

Magnetic stirrer and heating mantle

-

Addition funnel, oven-dried

-

Magnesium turnings

-

2-Bromoheptane, distilled

-

Iodine (one small crystal)

-

Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

-

Syringes and needles for inert atmosphere techniques

Procedure:

-

Apparatus Setup: Assemble the dry three-neck flask with the condenser, addition funnel, and a magnetic stir bar. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen or argon. Maintain a positive inert gas pressure throughout the procedure.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the halide) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapor is observed, then allow it to cool. This process etches the magnesium surface.[10]

-

Initiation: Add a small portion (approx. 10%) of the total anhydrous 2-MeTHF. In the addition funnel, prepare a solution of 2-bromoheptane (1.0 equivalent) in the remaining 2-MeTHF.

-

Formation: Add a small aliquot (approx. 5-10 mL) of the 2-bromoheptane solution to the magnesium suspension. The reaction is initiated when the brown iodine color fades and gentle refluxing begins. If the reaction does not start, gentle warming may be required.

-

Controlled Addition: Once the reaction is sustained, add the remaining 2-bromoheptane solution dropwise at a rate that maintains a gentle reflux. Use external cooling (e.g., a water bath) if the reaction becomes too vigorous.

-

Completion & Storage: After the addition is complete, stir the resulting cloudy gray-brown solution at reflux for an additional 1-2 hours to ensure complete consumption of the halide. Cool the solution to room temperature. The Grignard reagent is best used immediately. If storage is necessary, it must be under a strict inert atmosphere.

Protocol 3.2: Cu-Catalyzed Asymmetric Addition to Acetophenone

Materials & Equipment:

-

Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

-

Chiral diphosphine ligand (e.g., (R)-(-)-Taniaphos)

-

Acetophenone, distilled

-

(1-Methylhexyl)magnesium bromide solution (prepared in Protocol 3.1)

-

Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware for reaction, workup, and purification (chromatography)

Procedure:

-

Catalyst Preparation: In a dry, inert-atmosphere flask, dissolve CuBr·SMe₂ (0.05 equivalents) and the chiral ligand (0.055 equivalents) in anhydrous 2-MeTHF. Stir at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: Slowly add the acetophenone (1.0 equivalent) to the cold catalyst solution. Stir for 15 minutes. The low temperature is crucial for minimizing the uncatalyzed background reaction, thereby maximizing enantioselectivity.[2]

-

Grignard Addition: Add the (1-Methylhexyl)magnesium bromide solution (1.5 equivalents) dropwise via syringe pump over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction at -78 °C for an additional 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC) or a quenched aliquot analyzed by GC-MS.

-

Quenching: While the reaction is still cold, slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent. This is a highly exothermic step; perform with caution.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Expected Results & Data Presentation

The described protocol is expected to provide the chiral tertiary alcohol product with good yield and high enantioselectivity. The steric bulk of the β-branched (1-methylhexyl) group often leads to excellent results, particularly with aromatic ketones.

Table 1: Representative Data for Asymmetric Addition of (1-Methylhexyl)magnesium Bromide

| Entry | Carbonyl Substrate | Product | Typical Yield (%) | Typical e.e. (%) |

| 1 | Acetophenone | 2-Phenyl-3-octanol | 85 - 95 | 90 - 98 |

| 2 | Benzaldehyde | 1-Phenyl-2-octanol | 80 - 90 | 88 - 96 |

| 3 | Cyclohexanone | 1-(1-Methylhexyl)cyclohexan-1-ol | 70 - 85 | 85 - 95 |

| 4 | Propiophenone | 3-Phenyl-4-nonanol | 82 - 92 | >95 |

Note: Yields and e.e. are highly dependent on the specific chiral ligand, solvent, temperature, and reaction conditions. The data presented are illustrative of potential outcomes.

Visualizations

Experimental Workflow Diagram

Caption: General workflow for the large-scale synthesis of chiral alcohols.

Stereochemical Model of Transition State

Caption: Proposed model for enantioselection in a Cu-catalyzed Grignard addition.

References

-

García-Ruiz, C., Chen, P., & Harutyunyan, S. R. (2016). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis, 6(3), 1952–1970. [Link]

-

Monasterolo, C., O'Gara, R., Kavanagh, S. E., Byrne, S. E., Bieszczad, B., Murray, O., Wiesinger, M., Lynch, R. A., Nikitin, K., & Gilheany, D. G. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(10), 2844–2855. [Link]

-

Wu, Y.-D., & Houk, K. N. (2006). Mechanism for the Regioselective Asymmetric Addition of Grignard Reagents to Malimides: A Computational Exploration. The Journal of Organic Chemistry, 61(19), 6586-6593. [Link]

-

Hatano, M., Miyamoto, T., & Ishihara, K. (2011). Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. Catalysis Science & Technology, 1(8), 1346-1355. [Link]

-

Monasterolo, C., O'Gara, R., Kavanagh, S. E., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13, 2844-2855. [Link]

-

Al-Masum, M., & Kumar, P. (2012). Catalytic Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones Using C1-1,1′-Bisisoquinoline-Based Chiral Ligands. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 457-463. [Link]

-

University of Bristol. (n.d.). Asymmetric Grignard Chemistry. School of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Maciá, B., & Harutyunyan, S. R. (2015). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Angewandte Chemie International Edition, 54(48), 14533-14537. [Link]

-

Ramón, D. J., & Yus, M. (2000). Enantioselective Addition of Grignard Reagents to Aldehydes. Molecules, 5(3), 539-541. [Link]

-

Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

-

University of Liverpool Repository. (n.d.). Enantioselective Additions to Aldehydes Using TADDOL Organocerium Reagents. [Link]

-

Chemistry Steps. (2025). The Grignard Reaction Mechanism. [Link]

-